molecular formula C11H13NO2 B13655616 Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Cat. No.: B13655616
M. Wt: 191.23 g/mol
InChI Key: ZJGQPTBHKRWTHW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their pharmacological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a valuable starting point for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate and its derivatives involves interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • Methyl 5,6,7,8-tetrahydroquinoline-5-carboxylate
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate

Comparison: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a distinct entity in the quinoline family.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-3,6,9H,4-5,7H2,1H3

InChI Key

ZJGQPTBHKRWTHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)N=CC=C2

Origin of Product

United States

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